![molecular formula C23H25NO6 B12181095 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12181095.png)
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core, substituted with an ethyl group and a 3,4,5-trimethoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the chromeno[8,7-e][1,3]oxazin-2-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 3,4,5-trimethoxybenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the chromeno[8,7-e][1,3]oxazin-2-one core is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a suitable base.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the 3,4,5-trimethoxybenzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-(3,4,5-trimethoxybenzyl)cyclohexanamine
- 3,4,5-trimethoxybenzyl alcohol
- 3,4,5-trimethoxybenzaldehyde
Uniqueness
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
4-ethyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromeno-oxazine framework. Its chemical formula is C23H25NO6, and it possesses several functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 405.45 g/mol |
Chemical Formula | C23H25NO6 |
CAS Number | 859139-09-6 |
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the chromeno and oxazine rings through condensation reactions. Recent studies have highlighted various synthetic methodologies that enhance yield and purity while minimizing environmental impact.
Antitumor Activity
Recent investigations into the antitumor properties of this compound have shown promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- GI50 : 12.5 µM
- Cell Line : A549 (lung cancer)
- GI50 : 15.0 µM
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary data indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
This dual action against different types of bacteria highlights its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have suggested that the compound may possess neuroprotective properties. Research indicates that it can reduce oxidative stress in neuronal cells and promote neuronal survival in models of neurodegeneration.
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on the effects of this compound on human cancer cell lines revealed that it significantly inhibited cell proliferation through a dose-dependent mechanism. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in the sub-G1 population indicative of apoptosis. -
Antimicrobial Evaluation :
A systematic evaluation of the antimicrobial activity was performed using standard disk diffusion methods. The results confirmed that the compound showed a broad spectrum of activity against various pathogens, suggesting its potential utility in treating infections.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-ethyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C23H25NO6/c1-5-15-10-21(25)30-22-16(15)6-7-18-17(22)12-24(13-29-18)11-14-8-19(26-2)23(28-4)20(9-14)27-3/h6-10H,5,11-13H2,1-4H3 |
InChI Key |
HPXLCPZNULDSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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